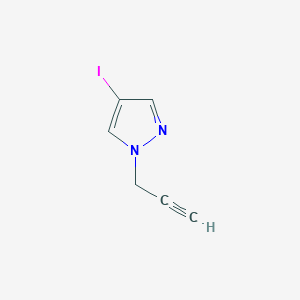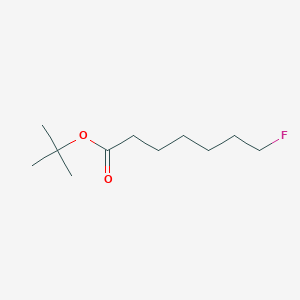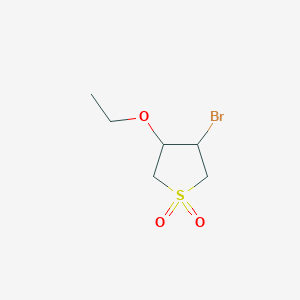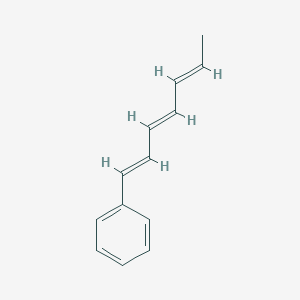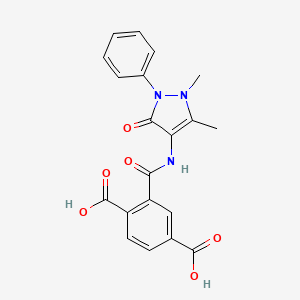![molecular formula C10H15N5 B13326118 N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has gained significant attention due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine, can be achieved through various methods :
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This route uses bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which then undergoes further reactions to form the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves scalable and efficient synthetic methodologies. One such method utilizes simple building blocks like pyrrole, chloramine, and formamidine acetate, achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It is a structural motif in several antiviral and anticancer drugs, including remdesivir and brivanib alaninate.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways . For instance, in antiviral applications, it targets RNA-dependent RNA polymerase, inhibiting viral replication. In cancer therapy, it acts as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An anticancer drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolo[2,1-f][1,2,4]triazine derivatives .
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-N,2-N-diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine |
InChI |
InChI=1S/C10H15N5/c1-3-14(4-2)10-12-9(11)8-6-5-7-15(8)13-10/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
MVGWGZVZUYNXJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NN2C=CC=C2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
